H-Lys(biotinyl)-OH.HCl
Description
H-Lys(Biotinyl)-OH.HCl (CAS 576-19-2), also known as biocytin, is a lysine derivative modified with a biotinyl group. Its molecular formula is C₁₆H₃₀N₄O₄S, with a molecular weight of 374.499 g/mol . Key properties include:
Properties
Molecular Formula |
C16H29ClN4O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1 |
InChI Key |
FMGQMNFQNPUYBS-KCPPUHGDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .
Scientific Research Applications
H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:
Chemistry: Used in affinity purification and labeling of biomolecules.
Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.
Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.
Industry: Applied in the development of biosensors and drug delivery systems
Mechanism of Action
The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: H-Lys(Ac)-OH.HCl: ≥22.4 mg/mL in water . H-Lys(Boc)-OH: 2 mg/mL in water (requires sonication) . Biocytin: Limited aqueous solubility due to hydrophobic biotinyl group; often dissolved in DMSO or NaOH .
- Stability :
Key Differentiators of this compound
- Biological Relevance : Biotin’s role in metabolic enzymes (e.g., carboxylases) makes biocytin valuable in studying vitamin-dependent pathways .
- Versatility : Compatible with click chemistry (e.g., biotin-azide conjugates) for advanced bioorthogonal labeling .
- Limitations : Higher molecular weight and hydrophobicity compared to unmodified lysine may affect peptide solubility and pharmacokinetics .
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